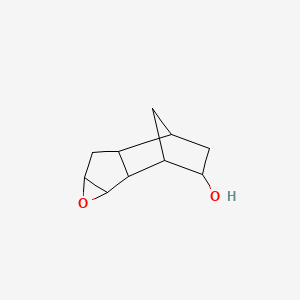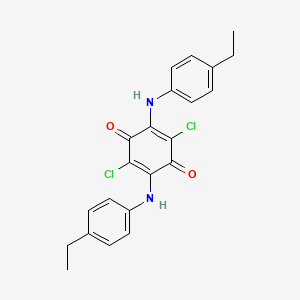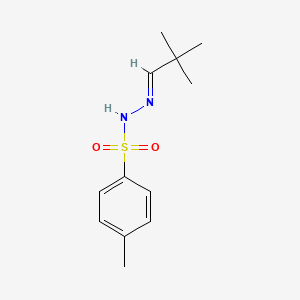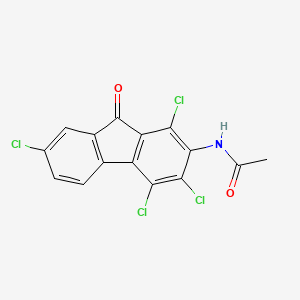
2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone is a chemical compound with the molecular formula C15H7Cl4NO2 and a molecular weight of 375.041 g/mol . It is known for its unique structure, which includes multiple chlorine atoms and an acetamido group attached to a fluorenone core. This compound is of interest in various fields of scientific research due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination .
Industrial Production Methods
While specific industrial production methods for 2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce the fluorenone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenone derivatives with additional oxygen-containing groups, while substitution reactions can produce a variety of fluorenone derivatives with different substituents .
Wissenschaftliche Forschungsanwendungen
2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.
Industry: It may be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which 2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The acetamido group and chlorine atoms play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Acetamido-3,7-dichloro-9-fluorenone
- 2-Acetamido-3,7-dinitro-9-fluorenone
- 2-Acetamido-9-fluorenone
- 2-Acetamido-3-bromo-1-chloro-9-fluorenone
- 2-Acetamido-3-bromo-9-fluorenone
- 2-Acetamido-3-nitro-9-fluorenone
- 3-Acetamido-9-fluorenone
- 2-Acetamido-7-fluoro-3-nitro-9-fluorenone
- 2-Acetamido-9-(dimethylamino)fluorene
Uniqueness
2-Acetamido-1,3,4,7-tetrachloro-9-fluorenone is unique due to the presence of four chlorine atoms and an acetamido group on the fluorenone core. This specific arrangement of functional groups imparts distinct chemical properties, making it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
92430-43-8 |
|---|---|
Molekularformel |
C15H7Cl4NO2 |
Molekulargewicht |
375.0 g/mol |
IUPAC-Name |
N-(1,3,4,7-tetrachloro-9-oxofluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H7Cl4NO2/c1-5(21)20-14-12(18)10-9(11(17)13(14)19)7-3-2-6(16)4-8(7)15(10)22/h2-4H,1H3,(H,20,21) |
InChI-Schlüssel |
JIQAHBXQKIPGHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(C3=C(C2=O)C=C(C=C3)Cl)C(=C1Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



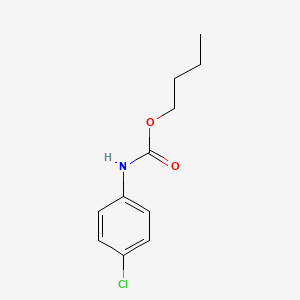
![1-[2-(Trifluoromethyl)phenyl]-3-(2,4,6-trimethylphenyl)urea](/img/structure/B11956354.png)
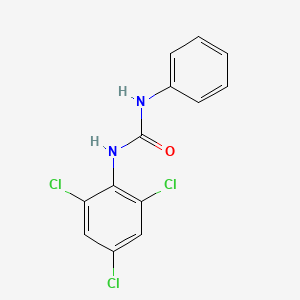

![N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11956366.png)


![2-Methoxy-6-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B11956384.png)


